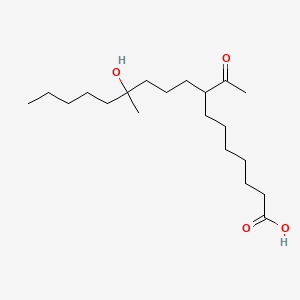
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of an acetyl group, a hydroxy group, and a methyl group on a heptadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of a precursor compound, such as 12-hydroxy-12-methylheptadecanoic acid, using an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions . Another approach is the acetylation of 12-hydroxy-12-methylheptadecanoic acid using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Applications De Recherche Scientifique
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through modulation of enzymatic activities, alteration of cellular signaling pathways, or interaction with specific receptors .
Comparaison Avec Des Composés Similaires
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be compared with other similar compounds, such as:
12-Hydroxyheptadecanoic acid: Lacks the acetyl and methyl groups, resulting in different chemical properties and reactivity.
8-Acetylheptadecanoic acid: Lacks the hydroxy and methyl groups, leading to variations in its biological activity and applications.
12-Methylheptadecanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54315-30-9 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
8-acetyl-12-hydroxy-12-methylheptadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-4-5-10-15-20(3,24)16-11-13-18(17(2)21)12-8-6-7-9-14-19(22)23/h18,24H,4-16H2,1-3H3,(H,22,23) |
Clé InChI |
BMOURHSOVAKOBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


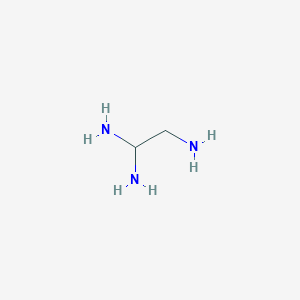
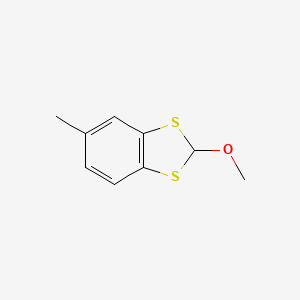
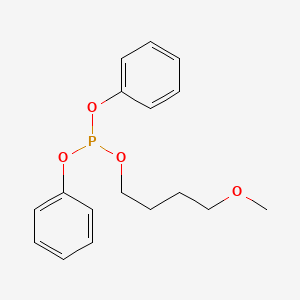

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
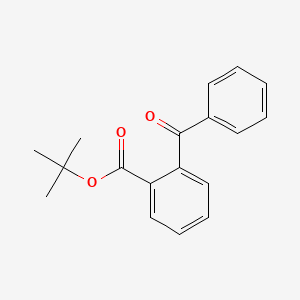

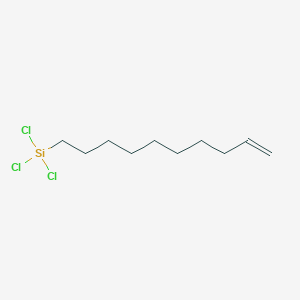
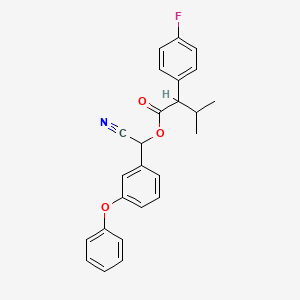
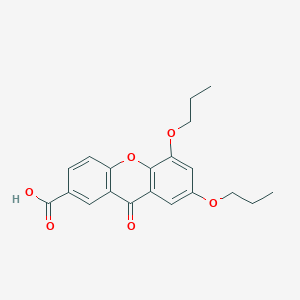
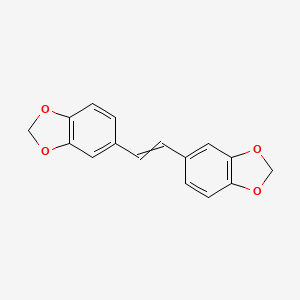
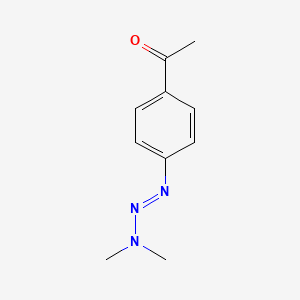
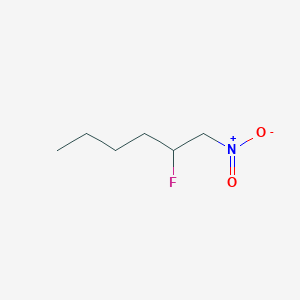
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)
